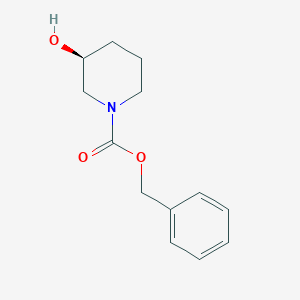

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Vue d'ensemble

Description

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It is also known as “(S)-1-Boc-3-hydroxypiperidine” and "(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate" . This compound is not intended for human or veterinary use and is used for research purposes only.

Synthesis Analysis

The synthesis of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” or similar compounds involves a combination of chemical synthesis and biocatalysis . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines . This chemo-enzymatic approach has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two important intermediates in synthetic routes of the ovarian cancer monotherapeutic Niraparib .

Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(C1)O . The InChI key for this compound is UIJXHKXIOCDSEB-QMMMGPOBSA-N .

Physical And Chemical Properties Analysis

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” has a molecular weight of 201.26 g/mol . It is a solid substance with a melting point range of 34-40 °C . The compound is tan to white in color .

Applications De Recherche Scientifique

Synthesis Processes and Intermediates

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate is a significant compound in various synthesis processes. For instance, its derivatives are used in the stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are valuable in producing specific isomers with potential pharmacological importance (Boev et al., 2015). Additionally, it serves as an intermediate in the synthesis of the Jak3 inhibitor CP-690550, highlighting its role in the development of novel therapeutics (Chen Xin-zhi, 2011).

Chemoenzymatic Synthesis

The compound has been synthesized chemoenzymatically, as demonstrated in the production of the chiral intermediate of ibrutinib. This method, involving t-butyloxocarbonyl protection and oxidation with NaOCl-TEMPO, showcases the versatility and efficiency of combining chemical and enzymatic techniques in synthesizing complex organic compounds (Zhu We, 2015).

Role in Medicinal Chemistry

In medicinal chemistry, (S)-Benzyl 3-hydroxypiperidine-1-carboxylate and its derivatives are explored for their potential as drug candidates. For example, the synthesis and evaluation of 7-benzyl-4-hydroxy-1,5-naphthyridin-2(1H)-one HIV integrase inhibitors, where this compound played a role in the structural modification, demonstrate its importance in developing new antiviral agents (Boros et al., 2009).

Enantioselective Synthesis

The enantioselective synthesis involving (S)-Benzyl 3-hydroxypiperidine-1-carboxylate derivatives is a key area of research. This aspect is crucial for producing optically active pharmaceuticals and intermediates. For example, the synthesis of enantiopure orthogonally protected trans-3-amino-4-hydroxypiperidines from (±)-1-benzyl-3,4-epoxypiperidine illustrates the compound's utility in creating specific enantiomers for pharmacological use (Villar-Barro et al., 2015).

Safety and Hazards

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Orientations Futures

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a key intermediate in the synthesis of several pharmaceutical drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate”, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .

Propriétés

IUPAC Name |

benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDGWBAFATMSBHZ-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20426142 | |

| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

94944-69-1 | |

| Record name | Benzyl (3S)-3-hydroxypiperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20426142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.